![molecular formula C26H38N6O3 B1680573 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate CAS No. 876310-60-0](/img/structure/B1680573.png)
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Overview
Description
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, is a dipeptide formed from L-arginine and L-phenylalaninamide residues . It has been reported to be a potent and selective antagonist of neuropeptide FF (NPFF) receptors, but more recently found to be an agonist at both NPFF1R and the kisspeptin receptor (KISS1R) .
Molecular Structure Analysis
The molecular formula of this compound is C26H38N6O3 . The molecular weight is 482.6 g/mol . The IUPAC name is N - [ (2 S )-1- [ [ (2 S )-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5- (diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide .Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.42±0.1 g/cm3 . It is soluble in water at 20mg/mL . The pKa is predicted to be 14.53±0.20 .Scientific Research Applications
CO2 Capture and Separation
A study by Dey et al. (2017) explored the synthesis of novel Covalent Triazine-Based Frameworks (CTFs) using mixed building-block approaches, including adamantane derivatives, for CO2 capture and separation. These CTFs displayed significant CO2 adsorption capacities, suggesting their potential in addressing global warming and optimizing industrial processes through adsorptive separation techniques (Dey, Bhunia, Boldog, & Janiak, 2017).
Organic Synthesis and Catalysis
Research by Denton et al. (2007) highlighted the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, catalyzed by an adamantylglycine-derived dirhodium complex. This process achieved high diastereoselectivity and enantioselectivity, illustrating the role of adamantane-based catalysts in synthesizing complex organic molecules (Denton, Sukumaran, & Davies, 2007).
Surface Chemistry and Materials Science
Rosenberg et al. (1994) investigated synchrotron radiation-induced reactions on surfaces, including the use of adamantane, to understand the mechanisms of surface photochemical reactions and their applications in technological fields like semiconductor processing (Rosenberg, Frigo, & Simons, 1994).
Steric Effects in Chemical Reactions
Lomas and Vaissermann (1997) studied the steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols, revealing how the structural characteristics of adamantane derivatives influence reaction pathways and outcomes. This research has implications for designing more efficient chemical syntheses and understanding reaction mechanisms (Lomas & Vaissermann, 1997).
Mechanism of Action
Target of Action
The primary targets of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, are the Neuropeptide FF (NPFF) receptors . These receptors include NPFF1 and NPFF2 . Additionally, RF9 has been found to be an agonist at the kisspeptin receptor (KISS1R) .
Mode of Action
RF9 interacts with its targets by binding to the NPFF1 and NPFF2 receptors . It acts as an antagonist for these receptors, meaning it blocks their activity . More recently, it has been found to act as an agonist at the KISS1R, meaning it activates this receptor .
Biochemical Pathways
The NPFF receptors are part of a neuropeptide family that includes two G protein-coupled receptors (NPFF1 and NPFF2) and two precursors (pro-NPFFA and pro-NPFFB) . NPFF has been implicated in a variety of biological actions, including nociception and regulation of opioid analgesia .
Pharmacokinetics
It is known that it is soluble in water at 20mg/ml , which could impact its absorption and distribution in the body. Its storage temperature is -20°C , which may affect its stability and shelf-life.
Result of Action
In vitro, RF9 has been found to antagonize the agonism induced by NPFF and NPVF in functional assays . In vivo, RF9 has been shown to completely antagonize the hypothermia induced by NPFF after cerebral administration in mice . Additionally, RF9 reduced the hypothermia induced by morphine or nociceptin/orphanin when co-injected in the third ventricle .
Action Environment
The action of RF9 can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Its storage temperature of -20°C indicates that it may be sensitive to temperature changes . .
Safety and Hazards
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUSRDQFQHAK-RNJMTYCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151466 | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876310-60-0 | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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